(R)-(1-benzylpiperazin-2-yl)methanol
Overview
Description
®-(1-benzylpiperazin-2-yl)methanol is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a hydroxymethyl group attached to the second carbon of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-benzylpiperazin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethanolamine.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through the reduction of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ®-(1-benzylpiperazin-2-yl)methanol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
®-(1-benzylpiperazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
®-(1-benzylpiperazin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-(1-benzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(1-benzylpiperazin-2-yl)methanol: The enantiomer of the compound, which may have different biological activities.
N-benzylpiperazine: Lacks the hydroxymethyl group and has different chemical properties.
1-(2-hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a benzyl group.
Uniqueness
®-(1-benzylpiperazin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both benzyl and hydroxymethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[(2R)-1-benzylpiperazin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULIYROIRMPCW-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716765 | |
Record name | [(2R)-1-Benzylpiperazin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725714-18-1 | |
Record name | [(2R)-1-Benzylpiperazin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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